molecular formula C9H13ClN4O B3007325 [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine CAS No. 2243506-55-8

[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine

Cat. No.: B3007325
CAS No.: 2243506-55-8
M. Wt: 228.68
InChI Key: POJLYLQNCWLFFA-UHFFFAOYSA-N
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Description

[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a tetrahydropyran (oxan-4-yl) group at position 2, and a hydrazine moiety at position 2. Its molecular formula is C₉H₁₂ClN₄O, and its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxan-4-yl group contributes to enhanced solubility in polar solvents due to its oxygen atom, while the chloro substituent enhances reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

[6-chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O/c10-7-5-8(14-11)13-9(12-7)6-1-3-15-4-2-6/h5-6H,1-4,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLYLQNCWLFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=CC(=N2)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with oxan-4-yl derivatives under specific conditions. One common method includes the use of hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst such as CoFe₂O₄ in ethanol under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further reacted with hydrazine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Potassium tert-butoxide (KOtBu) in N-methylpyrrolidone (NMP) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.

Scientific Research Applications

[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

[6-Chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine
  • Molecular Formula : C₇H₁₁ClN₄O
  • Key Features : The ethoxymethyl group replaces the oxan-4-yl ring.
  • Synthesis: Prepared via similar hydrazine condensation methods but with lower boiling points due to the smaller substituent .
(4-Chloro-6-methylpyrimidin-2-yl)hydrazine
  • Molecular Formula : C₅H₇ClN₄
  • Impact :
    • Lipophilicity : Increased compared to the oxan-4-yl derivative, favoring membrane permeability in biological systems.
    • Safety : Classified under GHS guidelines with specific first-aid measures for inhalation risks .

Hydrazine Derivatives with Heterocyclic Moieties

[(Oxan-4-yl)methyl]hydrazine
  • Molecular Formula : C₆H₁₄N₂O
  • Key Features : Oxan-4-yl group attached to a methyl-hydrazine backbone.
  • Impact :
    • Applications : Primarily serves as a precursor for hydrazone formation rather than pyrimidine-based drug candidates .
6-Morpholin-4-yl-2-(2-pyridylethoxy)pyrimidin-4-ylhydrazine
  • Molecular Formula : C₁₆H₁₉N₇O₂
  • Key Features : Morpholine (nitrogen-containing heterocycle) and pyridyl ethoxy substituents.
  • Impact :
    • Bioactivity : The morpholine group enhances binding to kinase targets, making it relevant in anticancer research .

Biological Activity

[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H13ClN4O\text{C}_9\text{H}_{13}\text{ClN}_4\text{O}

Synthesis

The synthesis typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with oxan-4-yl derivatives. A common method includes using hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst such as CoFe₂O₄ under reflux conditions in ethanol.

Antimicrobial Properties

Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of hydrazones against various microbial strains, suggesting that modifications to the hydrazone structure could enhance this activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study on similar pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation. For instance, hydrazone derivatives have demonstrated IC₅₀ values ranging from 4 to 17 µM against several cancer cell lines, indicating their potential as anticancer agents .

The mechanism of action for this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound could potentially halt cancer cell proliferation and induce apoptosis.

Case Study 1: Anticancer Activity

A specific study investigated the effects of a related hydrazone derivative on breast cancer cell lines (MDA-MB 231 and MCF-7). The results indicated a remarkable IC₅₀ of 6.7 nM, suggesting high potency against these cancer types. The structural similarities with this compound imply that it may exhibit comparable efficacy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various hydrazone derivatives were synthesized and tested against Candida albicans. The most potent derivative exhibited an MIC value of 125 µg/mL, showcasing the potential for developing new antifungal agents based on this chemical framework .

Comparison with Similar Compounds

Compound NameBiological ActivityIC₅₀/ MIC ValuesNotes
6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine Anticancer, AntimicrobialTBDPotential CDK inhibitor
Hydrazone Derivative A Anticancer6.7 nMEffective against breast cancer
Hydrazone Derivative B Antifungal125 µg/mLEffective against Candida albicans

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